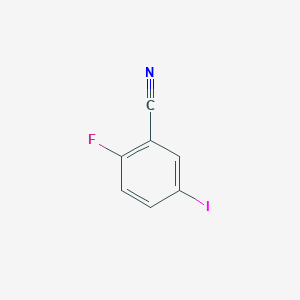

2-Fluoro-5-iodobenzonitrile

Descripción

The exact mass of the compound 2-Fluoro-5-iodobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHQRAAZMDWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381196 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-36-6 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-iodobenzonitrile (CAS: 351003-36-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Fluoro-5-iodobenzonitrile, a key halogenated benzonitrile intermediate. It has emerged as a critical building block in medicinal chemistry and pharmaceutical synthesis, primarily owing to the strategic placement of its fluoro, iodo, and nitrile functional groups, which offer versatile reactivity for constructing complex molecular architectures.[1][2] This guide covers its physicochemical properties, synthetic applications, detailed experimental protocols, and essential safety information.

Physicochemical and Structural Data

2-Fluoro-5-iodobenzonitrile is typically an off-white to light brown crystalline solid.[2][3] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 351003-36-6[1][3][4][5] |

| Molecular Formula | C₇H₃FIN[3][4][5][6] |

| Molecular Weight | 247.01 g/mol [3][4][5][6] |

| Melting Point | 72-76 °C[3][4] |

| Boiling Point | 253.6 °C at 760 mmHg[3] |

| Density | 1.98 g/cm³[3] |

| Flash Point | 107.2 °C[3] |

| Vapor Pressure | 0.0181 mmHg at 25°C[3] |

| Purity | ≥97%[1][5] |

| Appearance | Solid[4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| Synonyms | 2-fluoro-5-iodobenzenecarbonitrile[3][7][8] |

| SMILES String | Fc1ccc(I)cc1C#N[4] |

| InChI | 1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H[4] |

| InChI Key | BIZHQRAAZMDWNK-UHFFFAOYSA-N[4] |

Applications in Pharmaceutical Synthesis

The unique substitution pattern of 2-Fluoro-5-iodobenzonitrile makes it an indispensable tool in modern medicinal chemistry.[1] The iodine atom is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, a cornerstone of complex molecule construction.[1] The fluorine atom can modulate the electronic and pharmacological properties, such as metabolic stability and binding affinity, of the final target molecule.

It serves as a crucial precursor in the synthesis of several classes of bioactive compounds:

-

4-Phenoxy benzamide riboside , a key intermediate for the synthesis of 4-phenoxybenzamide adenine dinucleotide.[2][3]

Experimental Protocols

While 2-Fluoro-5-iodobenzonitrile is commercially available, it can be synthesized in the laboratory. A common and effective method is the Sandmeyer reaction, starting from 2-fluoro-5-iodoaniline.[9]

Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize 2-Fluoro-5-iodobenzonitrile from 2-fluoro-5-iodoaniline.

Materials:

-

2-fluoro-5-iodoaniline (1.0 eq)

-

Aqueous hydrochloric acid (or hydrobromic acid)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) cyanide (CuCN) (1.2 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization:

-

Suspend 2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid in a flask.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise. Maintain the temperature strictly below 5 °C throughout the addition to form the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Carefully and slowly add the cold diazonium salt solution from Step 1 to this cyanide solution. Vigorous gas evolution (N₂) may occur.

-

Allow the reaction mixture to stir and slowly warm to room temperature. The reaction can be gently heated to ensure completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium carbonate).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Fluoro-5-iodobenzonitrile by recrystallization or column chromatography on silica gel.

-

Safety and Handling

2-Fluoro-5-iodobenzonitrile is classified as harmful and requires careful handling. Appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard Information

| Category | Information |

| Signal Word | Warning [4] |

| Hazard Statements | H302: Harmful if swallowed.[4][10] H312: Harmful in contact with skin.[4][10] H332: Harmful if inhaled.[4][10] |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation)[4] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4] |

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety glasses or goggles.[4]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] The compound is noted to be light-sensitive, so storage in an opaque or amber container is recommended.[2][3]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]

- 4. 2-氟-5-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 351003-36-6 2-Fluoro-5-iodobenzonitirile 2-氟-5-碘苯腈 -Win-Win Chemical [win-winchemical.com]

- 8. 2-fluoro-5-iodobenzenecarbonitrile; 2-Fluoro-5-Iodobenzonitrile; 2-fluoro-5-iodobenzonitirile; 2-fluoro-5-iodo-benzonitrile; 2-fluoro-5-iodobenzonitirle | Chemrio [chemrio.com]

- 9. benchchem.com [benchchem.com]

- 10. chemical-label.com [chemical-label.com]

2-Fluoro-5-iodobenzonitrile molecular weight and formula

Introduction

2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile derivative with significant applications in organic synthesis, particularly within the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring both fluorine and iodine atoms on the benzene ring, makes it a versatile intermediate for creating more complex molecular architectures. This document provides a concise overview of its core physicochemical properties.

Chemical Properties

The fundamental molecular characteristics of 2-Fluoro-5-iodobenzonitrile are summarized below.

| Property | Value |

| Molecular Formula | C₇H₃FIN[1][2][3] |

| Molecular Weight | 247.01 g/mol [1][2][3] |

| CAS Number | 351003-36-6[1] |

Experimental Protocols

The molecular weight and formula are determined through standard analytical techniques. The molecular formula is typically confirmed by elemental analysis, which measures the percentage composition of carbon, hydrogen, fluorine, iodine, and nitrogen. High-resolution mass spectrometry (HRMS) is then used to determine the exact mass of the molecule, which corroborates the molecular formula and provides a highly accurate molecular weight.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its molecular formula, and the resulting molecular weight.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-iodobenzonitrile, a halogenated benzonitrile compound significant in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Data of 2-Fluoro-5-iodobenzonitrile

The fundamental physical properties of 2-Fluoro-5-iodobenzonitrile are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 72-76 °C | [1][2][3] |

| 70-72 °C | [4] | |

| Boiling Point | 253.6 °C at 760 mmHg | [1] |

| Molecular Formula | C₇H₃FIN | [1][5][6] |

| Molecular Weight | 247.01 g/mol | [1][2][5][6] |

| CAS Number | 351003-36-6 | [1][2][5][6] |

| Appearance | Off-white or light brown solid | [1] |

Experimental Protocols

While specific experimental reports for the determination of the melting and boiling points of 2-Fluoro-5-iodobenzonitrile are not detailed in the provided literature, the following are standard and widely accepted methodologies for such determinations in organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, Fisher-Johns, or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of 2-Fluoro-5-iodobenzonitrile

Procedure:

-

Sample Preparation: A small amount of the dry, powdered 2-Fluoro-5-iodobenzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus, with the thermometer correctly positioned to measure the temperature of the block or bath.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation apparatus (including a boiling flask, condenser, and receiving flask) or a micro boiling point apparatus (e.g., Siwoloboff method)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of 2-Fluoro-5-iodobenzonitrile

Procedure (Distillation Method):

-

Apparatus Setup: The 2-Fluoro-5-iodobenzonitrile sample is placed in the boiling flask along with a few boiling chips to ensure smooth boiling. The flask is connected to the condenser and thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium: The temperature will rise and then stabilize as the vapor condenses on the cooler surface of the condenser and drips into the receiving flask.

-

Observation: The constant temperature observed during this distillation is the boiling point of the liquid at the given atmospheric pressure.

-

Pressure Correction: Since the boiling point is dependent on pressure, it is often corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation if the determination is made at a different pressure.

Visualizations

The following diagrams illustrate the experimental workflow for determining the physicochemical properties of a compound like 2-Fluoro-5-iodobenzonitrile and its role as a synthetic intermediate.

Caption: Experimental workflow for a chemical compound.

Caption: Role as a synthetic intermediate.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of 2-Fluoro-5-iodobenzonitrile, with a focus on its appearance and solubility. This document is intended to be a valuable resource for researchers and professionals utilizing this compound as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Core Properties of 2-Fluoro-5-iodobenzonitrile

2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its chemical structure, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, imparts unique reactivity, making it a valuable precursor for compounds such as substituted indazoles.

Appearance:

At ambient temperature, 2-Fluoro-5-iodobenzonitrile is a solid.[1] Its appearance is most commonly described as an off-white to light brown crystalline powder.[1] Some sources also characterize it as a very dark brown solid.[2] The compound is noted to be light-sensitive, and therefore, should be stored accordingly to maintain its integrity.[1][2]

Physicochemical Data:

A summary of the key physicochemical data for 2-Fluoro-5-iodobenzonitrile is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 351003-36-6 | [1][3] |

| Molecular Formula | C₇H₃FIN | [1][3] |

| Molecular Weight | 247.01 g/mol | [1][3] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point | 253.6 °C at 760 mmHg | [1] |

| Density | 1.98 g/cm³ | [1] |

Solubility Profile

Given its molecular structure, which contains both polar (nitrile and fluoro groups) and non-polar (iodinated benzene ring) characteristics, it is anticipated to exhibit limited solubility in water and higher solubility in common organic solvents.

Qualitative Solubility Summary:

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Low to Moderate | The presence of the large, non-polar iodinated aromatic ring is expected to limit solubility in highly polar protic solvents. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Moderate to High | These solvents are capable of interacting with the polar nitrile and fluoro groups without the strong hydrogen bonding that would favor dissolution in protic solvents. |

| Non-Polar Solvents (e.g., Chloroform, Toluene, Hexane) | Moderate to High | The significant non-polar character of the iodinated benzene ring suggests good solubility in non-polar organic solvents. |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the appearance and solubility of a solid compound like 2-Fluoro-5-iodobenzonitrile.

Characterization of Physical Appearance

Objective: To visually characterize the physical state, color, and morphology of the compound at ambient temperature.

Methodology:

-

Sample Preparation: A small, representative sample of 2-Fluoro-5-iodobenzonitrile is placed on a clean, dry watch glass or microscope slide.

-

Visual Inspection: The sample is observed under good lighting conditions. The following properties are recorded:

-

Physical State: Solid, powder, crystalline, etc.

-

Color: Off-white, light brown, etc.

-

Morphology: If crystalline, the general shape of the crystals can be noted (e.g., needles, plates). This may be aided by observation under a low-magnification microscope.

-

-

Documentation: The observations are recorded in a laboratory notebook. For a more detailed analysis, a photograph of the sample can be taken.

Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of 2-Fluoro-5-iodobenzonitrile in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, acetone, toluene, hexane).

-

Sample Preparation: Approximately 10-20 mg of 2-Fluoro-5-iodobenzonitrile is weighed and placed into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a selected solvent is added.

-

Observation: The mixture is agitated (e.g., by vortexing) for 1-2 minutes at room temperature.

-

Assessment: The solubility is assessed visually:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating: If the compound is insoluble or partially soluble at room temperature, the test tube can be gently warmed to observe if solubility increases with temperature. Any changes upon cooling should also be noted.

-

Data Recording: The results are recorded in a table, noting the solvent and the observed solubility.

Synthetic Workflow Example

2-Fluoro-5-iodobenzonitrile is a key starting material in the synthesis of 5-substituted-3-aminoindazoles, which are important scaffolds in medicinal chemistry. A common synthetic route involves the reaction with hydrazine hydrate.

Caption: Synthesis of 5-Iodo-1H-indazol-3-amine.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS provided by the manufacturer and adhere to your institution's safety protocols.

Introduction

2-Fluoro-5-iodobenzonitrile, with CAS number 351003-36-6, is a halogenated benzonitrile derivative widely utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its applications include the preparation of 5-substituted-3-amino indazoles and as a crucial component in the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide.[1][2][3] Given its chemical reactivity and potential hazards, a thorough understanding of its safety and handling precautions is paramount for all personnel working with this compound.

Hazard Identification and Classification

2-Fluoro-5-iodobenzonitrile is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, dermal contact, or inhalation.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4) [3]

-

Acute Toxicity, Dermal (Category 4) [3]

-

Acute Toxicity, Inhalation (Category 4) [3]

-

Skin Irritation (Category 2) [4]

-

Eye Irritation (Category 2A) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [4]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-5-iodobenzonitrile is provided in the table below. This information is crucial for its proper storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₃FIN | [1][2] |

| Molecular Weight | 247.01 g/mol | [1][2][3] |

| Appearance | Very dark brown to off-white crystalline solid | [1] |

| Melting Point | 72-76 °C | [1][2][3] |

| Boiling Point | 253.6 °C at 760 mmHg | [2] |

| Flash Point | 107.2 °C | [2] |

| Density | 1.98 g/cm³ | [2] |

| Sensitivity | Light sensitive | [1][2] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling 2-Fluoro-5-iodobenzonitrile to minimize exposure and prevent adverse health effects.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3][6]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[3][6] A dust mask of type N95 (US) is recommended.[3]

General Hygiene Practices:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][6] Call a poison center or doctor if you feel unwell.[4][6]

-

Skin Contact: If on skin, wash with plenty of soap and water.[4][6] Take off contaminated clothing and wash it before reuse.[4][6] If skin irritation occurs, seek medical advice.[4][6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing.[4][6] If eye irritation persists, get medical advice/attention.[4][6] It is recommended to flush for at least 15 minutes.[8]

-

Ingestion: If swallowed, rinse mouth.[6] Call a poison center or doctor if you feel unwell.[6] Do NOT induce vomiting.[7]

Storage and Disposal

Storage:

-

Keep the container tightly closed and sealed in a dry environment.[2][6]

-

The compound is light-sensitive and should be protected from light.[1][2][7]

Disposal:

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

-

Do not empty into drains.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis or safety evaluation of 2-Fluoro-5-iodobenzonitrile are not publicly available as they are typically proprietary information held by the manufacturers. The methodologies for assessing acute toxicity, skin irritation, and other hazards follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), but the specific results and detailed procedures for this compound are documented in its confidential regulatory submissions.

Conclusion

2-Fluoro-5-iodobenzonitrile is a valuable chemical intermediate that requires careful and informed handling due to its potential hazards. By understanding its properties, adhering to the recommended safety precautions, and being prepared for emergency situations, researchers and scientists can work with this compound in a safe and responsible manner. Always prioritize safety by consulting the official Safety Data Sheet and following established laboratory safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]

- 3. 2-フルオロ-5-ヨードベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 351003-36-6,2-氟-5-碘苯腈,2-Fluoro-5-iodobenzonitrile [weeiboo.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

A Guide to the Spectroscopic Characterization of 2-Fluoro-5-iodobenzonitrile

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

2-Fluoro-5-iodobenzonitrile, identified by its CAS number 351003-36-6, is a halogenated benzonitrile that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility as a precursor for compounds such as 5-substituted-3-amino indazoles highlights its importance in drug discovery and development. The precise arrangement of its functional groups—a nitrile, a fluorine atom, and an iodine atom on a benzene ring—imparts specific reactivity that is leveraged in advanced chemical synthesis.[3]

Given its role, the unambiguous structural confirmation and purity assessment of 2-Fluoro-5-iodobenzonitrile are paramount. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As readily available public spectra are scarce, this document serves as a predictive guide and a methodological framework for researchers. We will explore the theoretical underpinnings of the expected spectral data and provide robust, field-tested protocols for its acquisition and analysis, ensuring a self-validating system for its characterization.

Molecular Structure and Its Spectroscopic Implications

The structure of 2-Fluoro-5-iodobenzonitrile is the foundation of its spectroscopic identity. The 1,2,4-trisubstituted aromatic ring presents a unique electronic environment. The nitrile (-CN) and fluorine (-F) groups are strongly electron-withdrawing, while the iodine (-I) has a weaker inductive effect. These substituents create a distinct pattern of electron density around the ring, which governs the chemical shifts and coupling constants of the remaining three aromatic protons and thirteen carbons.

Part 1: Predicted Spectroscopic Profiles

This section details the anticipated NMR, IR, and MS data for 2-Fluoro-5-iodobenzonitrile, based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of this molecule. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, each providing a unique and complementary piece of the structural puzzle.

The three protons on the aromatic ring will each produce a distinct signal. Their chemical shifts are influenced by the electronic effects of the adjacent substituents.[4] The analysis of splitting patterns (multiplicity) is critical for assignment and is governed by ortho (³JHH, ~7-9 Hz), meta (⁴JHH, ~2-3 Hz), and para (⁵JHH, ~0-1 Hz) coupling.

-

H-6 (ortho to -CN, meta to -I): Expected to be the most deshielded (downfield) proton due to the strong anisotropic and inductive effects of the adjacent nitrile group. It should appear as a doublet of doublets (dd), split by H-4 (meta coupling) and H-3 (para coupling, which may not be resolved).

-

H-4 (ortho to -I, meta to -CN and -F): This proton is flanked by the iodine and will appear as a doublet of doublets (dd), split by H-3 (ortho coupling) and H-6 (meta coupling).

-

H-3 (ortho to -F, meta to -I): This proton will also be a doublet of doublets (dd), split by H-4 (ortho coupling) and the adjacent fluorine atom (³JHF, ~5-8 Hz).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.95 - 8.10 | dd | ⁴JHH ≈ 2.5 Hz, ⁵JHH ≈ 0.5 Hz |

| H-4 | 7.80 - 7.95 | dd | ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.5 Hz |

| H-3 | 7.25 - 7.40 | dd | ³JHH ≈ 8.5 Hz, ³JHF ≈ 7.0 Hz |

Table 1: Predicted ¹H NMR Data for 2-Fluoro-5-iodobenzonitrile in CDCl₃.

The ¹³C NMR spectrum will show seven distinct signals. The carbon chemical shifts are highly dependent on the attached substituent, and the presence of fluorine will introduce characteristic C-F coupling, which is invaluable for assignment.[5]

-

C-F Coupling: The carbon directly bonded to fluorine (C-2) will exhibit a very large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons ortho (C-1, C-3) and meta (C-4, C-6) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[5]

-

Substituent Effects: The nitrile carbon (C≡N) will be significantly downfield. The carbon attached to iodine (C-5) will be heavily shielded (upfield shift) due to the "heavy atom effect."

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 160 - 164 | d | ¹JCF ≈ 250-260 Hz |

| C-4 | 143 - 146 | d | ³JCF ≈ 3-5 Hz |

| C-6 | 139 - 142 | d | ³JCF ≈ 3-5 Hz |

| C-3 | 118 - 121 | d | ²JCF ≈ 20-25 Hz |

| C≡N | 114 - 116 | s | - |

| C-1 | 102 - 105 | d | ²JCF ≈ 20-25 Hz |

| C-5 | 92 - 95 | s | - |

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-5-iodobenzonitrile in CDCl₃.

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence of fluorine.[6] For an aryl fluoride of this type, a single signal is expected. The chemical shift is typically reported relative to a standard like CFCl₃.[7]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard |

| ¹⁹F | -105 to -115 | CFCl₃ |

Table 3: Predicted ¹⁹F NMR Data for 2-Fluoro-5-iodobenzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2225 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1550 - 1600 | Medium |

| C-F | Stretch | 1200 - 1280 | Strong |

| Aromatic C-H | Out-of-plane bend | 800 - 900 | Strong |

Table 4: Predicted Key IR Absorption Bands for 2-Fluoro-5-iodobenzonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion (M⁺): The molecular weight is 247.01.[1] Electron Ionization (EI) mass spectrometry should show a strong molecular ion peak at m/z = 247.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the M⁺ peak will not have a complex halogen pattern from this atom.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the substituents or the nitrile group.

| m/z Value | Identity | Rationale |

| 247 | [M]⁺ | Molecular Ion |

| 221 | [M-CN]⁺ | Loss of the nitrile group |

| 120 | [M-I]⁺ | Loss of the iodine atom |

| 94 | [M-I-CN]⁺ | Sequential loss of iodine and nitrile |

Table 5: Predicted Major Fragments in EI-Mass Spectrum.

Part 2: Validated Experimental Protocols

The acquisition of high-quality, reproducible data is dependent on rigorous experimental methodology. The following protocols are designed to serve as a self-validating system for the characterization of 2-Fluoro-5-iodobenzonitrile.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-25 mg of 2-Fluoro-5-iodobenzonitrile and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[8] Ensure the instrument is properly shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[5]

-

Spectral Width: -10 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure quantitative data for quaternary carbons).

-

Number of Scans: 1024 (or more, depending on concentration).

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: -80 to -180 ppm (centered around the expected chemical shift).

-

Number of Scans: 64.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol for IR Data Acquisition

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[9]

-

GC Method:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Temperature Program: Start at 100°C, ramp to 250°C at 15°C/min.

-

-

MS Method:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to this peak to identify the molecular ion and key fragment ions.

Part 3: Visualization of the Analytical Workflow

The confirmation of 2-Fluoro-5-iodobenzonitrile's structure is not based on a single technique but on the synergistic integration of all data. This workflow ensures a robust and trustworthy characterization.

Caption: Workflow for the spectroscopic verification of 2-Fluoro-5-iodobenzonitrile.

This workflow illustrates a self-validating process. NMR confirms the carbon-hydrogen framework and the specific connectivity of the substituents. IR validates the presence of the key functional groups predicted by the structure. Finally, MS confirms the molecular weight and elemental composition, ensuring that the analyzed sample corresponds to the correct molecule. The convergence of all three datasets provides an unambiguous confirmation of the compound's identity and purity.

References

The Strategic Role of 2-Fluoro-5-iodobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and the utilization of versatile building blocks are paramount for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. Among these key synthons, 2-Fluoro-5-iodobenzonitrile has emerged as a cornerstone intermediate, offering a unique combination of reactive handles that facilitate the construction of complex molecular architectures. Its strategic placement of a fluorine atom, an iodine atom, and a nitrile group allows for a diverse range of chemical transformations, making it an invaluable tool in the medicinal chemist's arsenal.

The presence of fluorine can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] The iodo group serves as a versatile anchor for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The nitrile functionality can be further elaborated or can act as a key pharmacophoric element. This technical guide provides an in-depth exploration of the role of 2-Fluoro-5-iodobenzonitrile in medicinal chemistry, focusing on its application in the synthesis of targeted therapies, including PARP inhibitors and kinase inhibitors.

Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile

A solid understanding of the physicochemical properties of 2-Fluoro-5-iodobenzonitrile is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 351003-36-6 | [2] |

| Molecular Formula | C₇H₃FIN | [2] |

| Molecular Weight | 247.01 g/mol | [2] |

| Appearance | Off-white or light brown solid | [2] |

| Melting Point | 72-76 °C | [2] |

| Boiling Point | 253.6 °C at 760 mmHg | [2] |

| Density | 1.98 g/cm³ | [2] |

Core Applications in Medicinal Chemistry

2-Fluoro-5-iodobenzonitrile serves as a critical starting material or intermediate in the synthesis of several classes of therapeutic agents. Its utility is prominently demonstrated in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases, as well as modulators of G-protein coupled receptors like mGluR5.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[3] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The synthesis of the potent PARP inhibitor Olaparib involves a key intermediate, 2-fluoro-5-formylbenzonitrile, which can be synthesized from 2-Fluoro-5-iodobenzonitrile or its precursors.[4][5]

The following table summarizes the inhibitory activities of Olaparib and another notable PARP inhibitor, Talazoparib, whose synthesis also involves fluorinated benzonitrile derivatives.

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| Olaparib | PARP1 | 5 | - | [6] |

| PARP2 | 1 | - | [6] | |

| Talazoparib | PARP1 | 0.57 | 2.37 ± 0.56 | [6] |

Synthesis of Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[7] 2-Fluoro-5-iodobenzonitrile is a valuable scaffold for the synthesis of kinase inhibitors. For instance, it is a precursor for the synthesis of 5-substituted-3-aminoindazoles, a class of compounds known to possess kinase inhibitory activity.[8]

The table below presents the inhibitory potency of various indazole-based kinase inhibitors, demonstrating the therapeutic potential of this structural class.

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Axitinib | VEGFR1 | 0.1 - 1.2 | [4] |

| VEGFR2 | 0.2 | [4] | |

| VEGFR3 | 0.1 - 0.3 | [4] | |

| Pazopanib | VEGFR1 | 10 | [4] |

| VEGFR2 | 30 | [4] | |

| VEGFR3 | 47 | [4] | |

| Compound 12b | VEGFR-2 | 5.4 | [7] |

| Compound 12c | VEGFR-2 | 5.6 | [7] |

| Compound 12e | VEGFR-2 | 7 | [7] |

| Compound 39e | TRKA | 0.3 | [7] |

| Compound 62b | PLK4 | 29 | [7] |

Synthesis of mGluR5 Modulators

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[9] 2-Fluoro-5-iodobenzonitrile and related fluorinated benzonitriles are utilized in the synthesis of potent and selective mGluR5 negative allosteric modulators (NAMs).[10][11]

The following table includes data for a high-affinity mGluR5 ligand synthesized from a fluorinated benzonitrile precursor.

| Compound | Target | IC₅₀ | Reference(s) |

| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | 36 pM | [10][11] |

| VU0285683 | mGluR5 | - | [12] |

| Fenobam Analogue 4g | mGluR5 | 50 nM | [13] |

| Fenobam Analogue 4h | mGluR5 | 96 nM | [13] |

| Fenobam Analogue 4l | mGluR5 | 100 nM | [13] |

Key Synthetic Transformations and Experimental Protocols

The versatility of 2-Fluoro-5-iodobenzonitrile in medicinal chemistry stems from its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzonitrile

-

Materials: 2-Fluoro-5-iodobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (1 mL).

-

Procedure:

-

To a round-bottom flask, add 2-Fluoro-5-iodobenzonitrile, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvents (Toluene, Ethanol, Water) and Pd(PPh₃)₄ to the flask.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the desired biaryl product.

-

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis of 2-Fluoro-5-(phenylethynyl)benzonitrile

-

Materials: 2-Fluoro-5-iodobenzonitrile (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (2.0 mmol), Anhydrous THF (5 mL).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodobenzonitrile, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-8 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the desired alkynyl product.

-

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.

Experimental Protocol: Synthesis of 2-Fluoro-5-(morpholino)benzonitrile

-

Materials: 2-Fluoro-5-iodobenzonitrile (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), Sodium tert-butoxide (1.4 mmol), Anhydrous Toluene (5 mL).

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add 2-Fluoro-5-iodobenzonitrile and anhydrous toluene.

-

Add morpholine to the reaction mixture.

-

Seal the tube and heat the reaction to 100 °C with vigorous stirring for 12-16 hours, monitoring by TLC.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford the desired arylamine.

-

Caption: Buchwald-Hartwig Amination Workflow.

Signaling Pathways

The therapeutic agents synthesized using 2-Fluoro-5-iodobenzonitrile often target key signaling pathways involved in disease pathogenesis.

PARP Signaling Pathway in DNA Repair

PARP inhibitors, such as Olaparib, function by trapping PARP enzymes on damaged DNA, leading to the accumulation of double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways.

Caption: PARP Signaling and Inhibition.

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

Caption: mGluR5 Signaling Pathway.

Conclusion

2-Fluoro-5-iodobenzonitrile is a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature allows for the efficient synthesis of a wide array of complex molecules with significant therapeutic potential. As demonstrated, its application in the synthesis of PARP inhibitors, kinase inhibitors, and mGluR5 modulators highlights its strategic importance in modern drug discovery. The ability to readily undergo key cross-coupling reactions, combined with the beneficial effects of the fluorine substituent, ensures that 2-Fluoro-5-iodobenzonitrile will continue to be a cornerstone intermediate for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to leverage the full potential of this powerful synthon in their drug discovery endeavors.

References

- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved QSAR models for PARP-1 inhibition using data balancing, interpretable machine learning, and matched molecular pair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-5-iodobenzonitrile: A Core Building Block for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-iodobenzonitrile has emerged as a pivotal fluorinated building block in modern medicinal chemistry. Its unique trifunctional chemical architecture, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications in drug design, with a particular focus on the development of targeted kinase inhibitors.

Physicochemical and Safety Data

2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile that typically appears as an off-white or light brown solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in synthesis.

| Property | Value | Reference |

| CAS Number | 351003-36-6 | [1] |

| Molecular Formula | C₇H₃FIN | [1] |

| Molecular Weight | 247.01 g/mol | [1] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point | 253.6 °C at 760 mmHg | [1] |

| Density | 1.98 g/cm³ | [1] |

| Flash Point | 107.2 °C | [1] |

Safety Information: 2-Fluoro-5-iodobenzonitrile is classified as harmful (Xn) and toxic (T).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Fluoro-5-iodobenzonitrile

While commercially available, 2-fluoro-5-iodobenzonitrile can be synthesized in the laboratory. A common and effective method is the Sandmeyer reaction, starting from 2-fluoro-5-iodoaniline.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 2-fluoro-5-iodoaniline to 2-fluoro-5-iodobenzonitrile.

Materials:

-

2-fluoro-5-iodoaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Diazotization: In a flask, suspend 2-fluoro-5-iodoaniline (1.0 eq) in a solution of concentrated hydrochloric acid in water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled suspension, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. The addition may cause foaming.

-

Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-fluoro-5-iodobenzonitrile.

Caption: Workflow for the synthesis of 2-fluoro-5-iodobenzonitrile via Sandmeyer reaction.

Reactivity and Key Reactions in Drug Design

The utility of 2-fluoro-5-iodobenzonitrile as a building block stems from the distinct reactivity of its functional groups. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The nitrile group can be hydrolyzed to a carboxamide or reduced to an amine, providing further points for molecular elaboration. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of 2-fluoro-5-iodobenzonitrile, it enables the introduction of various cyclic and heterocyclic moieties at the 5-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling 2-fluoro-5-iodobenzonitrile with a diverse range of amines. This reaction is instrumental in constructing scaffolds containing arylamine motifs, which are prevalent in many kinase inhibitors.

Applications in Drug Design: Synthesis of Kinase Inhibitors

2-Fluoro-5-iodobenzonitrile is a key starting material for the synthesis of 5-substituted-3-aminoindazoles, a class of compounds that have shown significant potential as kinase inhibitors.[1][3] These inhibitors often target key signaling pathways implicated in cancer, such as those involving ALK, c-MET, and ROS1 kinases.

Synthesis of a 3-Amino-5-(pyridin-4-yl)indazole Intermediate

A common synthetic route to 5-substituted-3-aminoindazoles involves the initial formation of the indazole ring from 2-fluoro-5-iodobenzonitrile, followed by a Suzuki-Miyaura coupling to introduce the desired substituent.

Experimental Protocol: Synthesis of 3-Amino-5-(pyridin-4-yl)indazole

This protocol describes a two-step synthesis of a key intermediate for kinase inhibitors.

Step 1: Synthesis of 3-Amino-5-iodoindazole

Materials:

-

2-Fluoro-5-iodobenzonitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-iodobenzonitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (excess, e.g., 10 eq) to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude 3-amino-5-iodoindazole can be purified by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Coupling with Pyridin-4-ylboronic Acid

Materials:

-

3-Amino-5-iodoindazole

-

Pyridin-4-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

In a reaction vessel, combine 3-amino-5-iodoindazole (1.0 eq), pyridin-4-ylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2-3 eq).

-

Add the degassed solvent to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-(pyridin-4-yl)indazole.

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

Targeted Signaling Pathways

The kinase inhibitors derived from 2-fluoro-5-iodobenzonitrile often target signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) signaling pathway plays a critical role in cell proliferation and survival.[4][5] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ALK kinase domain, resulting in its constitutive activation and oncogenic signaling.

Caption: Simplified ALK signaling pathway in cancer.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[6][7] Aberrant c-MET signaling is implicated in the development and progression of various cancers.

Caption: Overview of the c-MET signaling cascade.

ROS1 Signaling Pathway

Similar to ALK, the ROS1 receptor tyrosine kinase can become oncogenic upon chromosomal rearrangement, leading to the expression of fusion proteins with constitutive kinase activity.[8][9] These fusion proteins activate downstream signaling pathways that drive tumor growth and survival.

Caption: Key downstream pathways of oncogenic ROS1.

Other Applications: Enoyl-ACP Reductase (InhA) Inhibitors

2-Fluoro-5-iodobenzonitrile is also a precursor for the synthesis of 4-phenoxybenzamide adenine dinucleotide, which acts as an analogue of NAD with inhibitory activity against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[10][11] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway, making it an attractive target for the development of new anti-tuberculosis drugs.[12]

Caption: Role of InhA in the mycobacterial cell wall synthesis and its inhibition.

Conclusion

2-Fluoro-5-iodobenzonitrile is a highly valuable and versatile building block in drug discovery and development. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures, particularly for the synthesis of targeted kinase inhibitors and other biologically active compounds. The strategic incorporation of fluorine and the ability to perform regioselective cross-coupling reactions make this compound an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics. As our understanding of disease pathways deepens, the demand for such sophisticated building blocks is expected to grow, further solidifying the importance of 2-fluoro-5-iodobenzonitrile in the pharmaceutical industry.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-氟-5-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]

- 11. 2-氟-5-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Fluoro-5-iodobenzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the applications of 2-Fluoro-5-iodobenzonitrile, a key building block in contemporary organic synthesis. Its unique trifunctional nature—possessing a nitrile group, a fluorine atom, and an iodine atom—renders it a versatile substrate for a multitude of chemical transformations, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. This document will detail its application in pivotal cross-coupling reactions, provide specific experimental protocols, and present quantitative data to inform synthetic strategy and optimization.

Introduction: The Versatility of a Trifunctional Building Block

2-Fluoro-5-iodobenzonitrile (CAS No. 351003-36-6) is a halogenated benzonitrile that has gained significant traction as a critical intermediate in the synthesis of diverse organic molecules.[1] Its utility stems from the orthogonal reactivity of its three functional groups. The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions, and the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

Table 1: Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile [1][2]

| Property | Value |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol |

| Melting Point | 72-76 °C |

| Boiling Point | 253.6 °C at 760 mmHg |

| Appearance | Off-white to light brown solid |

| Sensitivity | Light Sensitive |

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodo-substituent makes 2-Fluoro-5-iodobenzonitrile an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. 2-Fluoro-5-iodobenzonitrile readily couples with a wide range of aryl and heteroaryl boronic acids and their derivatives.

General Reaction Scheme:

References

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 2-Fluoro-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 2-Fluoro-5-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. The document details the electronic and steric influences of the ortho-fluoro and para-iodo substituents on the principal transformations of the nitrile functionality: hydrolysis to amides and carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

2-Fluoro-5-iodobenzonitrile is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic structures for drug discovery.[1] The reactivity of its nitrile group is of paramount importance for its synthetic utility. This guide explores the key chemical transformations of this functional group, considering the electronic and steric effects imparted by the fluorine and iodine substituents on the phenyl ring.

The electron-withdrawing nature of the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack.[2] The reactivity of the nitrile group in 2-Fluoro-5-iodobenzonitrile is modulated by the inductive and resonance effects of the halogen substituents. The ortho-fluoro group, being highly electronegative, is expected to enhance the electrophilicity of the nitrile carbon.

Key Reactions of the Nitrile Group

The nitrile group of 2-Fluoro-5-iodobenzonitrile can undergo several important transformations, including hydrolysis, reduction, and cycloaddition.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid.[3] This process can be catalyzed by either acid or base.

Under basic conditions, the nitrile can be selectively hydrolyzed to the corresponding amide, 2-fluoro-5-iodobenzamide. This transformation is often achieved using hydrogen peroxide in the presence of a base like potassium carbonate in a solvent such as DMSO.[3]

Table 1: Conditions for the Hydrolysis of a Substituted Benzonitrile to the Corresponding Amide [3]

| Starting Material | Reagents | Solvent | Temperature | Product |

| 3-Fluoro-5-iodobenzonitrile | K₂CO₃, H₂O₂ | DMSO | Room Temperature | 3-Fluoro-5-iodobenzamide |

Note: While this data is for an isomer, similar conditions are expected to be effective for 2-Fluoro-5-iodobenzonitrile.

Further hydrolysis to the carboxylic acid, 2-fluoro-5-iodobenzoic acid, can be achieved by heating the nitrile under strongly acidic or basic conditions.[3]

Experimental Protocol: Hydrolysis to 2-Fluoro-5-iodobenzamide (Adapted from a similar procedure) [3]

-

Dissolve 2-Fluoro-5-iodobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the combined organic layers to obtain the crude product.

-

Purify the crude 2-Fluoro-5-iodobenzamide by recrystallization or column chromatography.

Caption: Reaction pathway for the hydrolysis of 2-Fluoro-5-iodobenzonitrile.

Reduction to Primary Amines

The reduction of the nitrile group in 2-Fluoro-5-iodobenzonitrile to a primary amine (2-fluoro-5-iodobenzylamine) is a crucial transformation for introducing a flexible linker in drug molecules. Strong reducing agents like lithium aluminum hydride (LAH) are commonly employed for this purpose.[4]

Table 2: Conditions for the Reduction of 2-Fluoro-5-iodobenzonitrile to 2-Fluoro-5-iodobenzylamine [4]

| Starting Material | Reagent | Molar Ratio (Reagent:Substrate) | Solvent | Temperature | Reaction Time | Product |

| 2-Fluoro-5-iodobenzonitrile | Lithium Aluminum Hydride (LAH) | 2.0-3.0 eq | Anhydrous Diethyl Ether or THF | 0 °C to Reflux | 2-4 hours | 2-Fluoro-5-iodobenzylamine |

Experimental Protocol: Reduction of 2-Fluoro-5-iodobenzonitrile with LAH [4]

-

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to 0 °C and quench by the slow, sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and wash with the solvent.

-

Dry the filtrate over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-fluoro-5-iodobenzylamine by column chromatography or distillation.

Caption: Reduction of 2-Fluoro-5-iodobenzonitrile to the corresponding primary amine.

[3+2] Cycloaddition to Tetrazoles

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[5][6] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[6] The reaction is often catalyzed by Lewis or Brønsted acids.

Table 3: General Conditions for the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles [7][8]

| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Temperature | Product |

| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | 120 °C | 5-Phenyl-1H-tetrazole |

| Various Nitriles | Sodium Azide | Silica Sulfuric Acid | DMF | Reflux | 5-Substituted-1H-tetrazoles |

Experimental Protocol: Synthesis of 5-(2-Fluoro-5-iodophenyl)-1H-tetrazole (General Procedure) [7][8]

-

In a round-bottom flask, combine 2-Fluoro-5-iodobenzonitrile (1.0 eq), sodium azide (1.1-1.5 eq), and a catalyst such as ammonium chloride (1.1 eq) or silica sulfuric acid.

-

Add a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at a temperature ranging from 110 °C to reflux.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the tetrazole product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5-(2-fluoro-5-iodophenyl)-1H-tetrazole.

Caption: [3+2] Cycloaddition of 2-Fluoro-5-iodobenzonitrile to form a tetrazole.

Influence of Substituents on Reactivity

The reactivity of the nitrile group in 2-Fluoro-5-iodobenzonitrile is significantly influenced by the electronic and steric effects of the ortho-fluoro and para-iodo substituents.

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the nitrile carbon. This is expected to accelerate nucleophilic attack on the nitrile, as observed in the hydrolysis of other substituted benzonitriles. However, the ortho-fluoro group can also introduce steric hindrance, which may slightly retard the approach of bulky nucleophiles.

-

Para-Iodo Substituent: The iodine atom at the para position has a weaker inductive electron-withdrawing effect compared to fluorine. Its primary influence is likely to be electronic, contributing to the overall electron-deficient nature of the aromatic ring and thus activating the nitrile group towards nucleophilic addition.

Overall, the combined electron-withdrawing effects of both the ortho-fluoro and para-iodo substituents are expected to make the nitrile group of 2-Fluoro-5-iodobenzonitrile more reactive towards nucleophilic attack compared to unsubstituted benzonitrile.

Conclusion

2-Fluoro-5-iodobenzonitrile is a versatile synthetic intermediate due to the reactivity of its nitrile group. This functional group readily undergoes hydrolysis, reduction, and cycloaddition reactions, providing access to a variety of important molecular scaffolds for drug discovery. The presence of the ortho-fluoro and para-iodo substituents enhances the electrophilicity of the nitrile carbon, generally leading to increased reactivity towards nucleophiles. The detailed protocols and compiled data in this guide serve as a valuable resource for chemists working with this important building block.

References

- 1. 2-Fluoro-5-iodobenzonitrile 97 351003-36-6 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]

The Influence of Fluorine and Iodine on Benzonitrile Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile, a simple aromatic nitrile, serves as a versatile scaffold in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen substituents, particularly fluorine and iodine, onto the benzonitrile ring profoundly alters its physicochemical properties and chemical reactivity. This technical guide provides a comprehensive analysis of the influence of fluorine and iodine on the reactivity of the benzonitrile core, with a focus on data-driven insights and practical experimental methodologies relevant to drug discovery and development.

The electronic nature of the substituent dictates the reactivity of the benzonitrile moiety. The strongly electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution, and renders the nitrile carbon electrophilic.[1] Halogen substituents modulate these characteristics through a combination of inductive and resonance effects, offering a powerful tool for fine-tuning molecular properties.

Electronic Effects of Fluorine and Iodine Substitution

The reactivity of substituted benzonitriles can be quantitatively assessed using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses a moderate electron-donating resonance effect (+M) due to its lone pairs of electrons. For para-substitution, the resonance effect partially counteracts the inductive effect.

-

Iodine: Iodine is less electronegative than fluorine, resulting in a weaker inductive effect. Its larger size and more diffuse p-orbitals lead to a less effective resonance donation compared to fluorine.

These electronic effects directly impact the electron density of the aromatic ring and the nitrile group, thereby influencing the rates and outcomes of various chemical reactions.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -F | +0.06 | +0.34 |

| -I | +0.18 | +0.35 |

Comparative Reactivity in Key Transformations